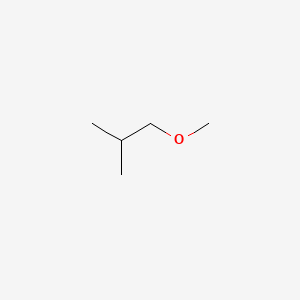1-Methoxy-2-methylpropane
CAS No.: 625-44-5
Cat. No.: VC3823629
Molecular Formula: C5H12O
Molecular Weight: 88.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 625-44-5 |
|---|---|
| Molecular Formula | C5H12O |
| Molecular Weight | 88.15 g/mol |
| IUPAC Name | 1-methoxy-2-methylpropane |
| Standard InChI | InChI=1S/C5H12O/c1-5(2)4-6-3/h5H,4H2,1-3H3 |
| Standard InChI Key | ZYVYEJXMYBUCMN-UHFFFAOYSA-N |
| SMILES | CC(C)COC |
| Canonical SMILES | CC(C)COC |
| Boiling Point | 58.6 °C |
Introduction
Structural Characteristics
Molecular Architecture
The molecular structure of 1-methoxy-2-methylpropane consists of a central carbon atom bonded to three methyl groups () and one methoxy group (). The IUPAC name reflects this arrangement: the methoxy group is attached to the first carbon of a propane backbone, while a methyl group branches from the second carbon. The SMILES notation COCC(C)C and InChIKey ZYVYEJXMYBUCMN-UHFFFAOYSA-N encode this connectivity .
Key Structural Features:
-
Branched Alkyl Chain: The 2-methylpropane (isobutyl) moiety introduces steric bulk, influencing boiling points and solubility.
-
Ether Functional Group: The oxygen atom bridges two alkyl groups, conferring moderate polarity and reactivity typical of ethers .
Spectroscopic Identification
-
NMR: The -NMR spectrum exhibits distinct signals for methoxy protons ( ppm) and methyl groups ( ppm) .
-
Mass Spectrometry: Fragmentation patterns in electron ionization (EI-MS) show a base peak at , corresponding to the loss of a methyl group from the molecular ion () .
Physical and Chemical Properties
Physicochemical Parameters
| Property | Value | Source |
|---|---|---|
| Boiling Point | 56.5–58.5°C (331.7 K) | |
| Density (25°C) | 0.748 g/cm³ | |
| Vapor Pressure (20°C) | 100 mmHg | |
| Log | 1.27–1.29 | |
| Enthalpy of Vaporization | 28.02–30.31 kJ/mol |
Solubility and Reactivity
-
Solubility: Miscible with common organic solvents (e.g., ethanol, diethyl ether) and partially miscible with water (log ) .
-
Chemical Stability: Resists hydrolysis under neutral conditions but undergoes acid-catalyzed cleavage to form methanol and isobutylene .
-
Flammability: Classified as a Category 3 flammable liquid (flash point ≈ -11°C) .
Synthesis and Production Methods
Williamson Ether Synthesis
The most common industrial route involves the reaction of sodium isobutoxide with methyl bromide:
This method yields 1-methoxy-2-methylpropane with >80% efficiency under optimized conditions .
Alternative Methods
-
Acid-Catalyzed Dehydration: Methanol and isobutanol react in the presence of at elevated temperatures .
-
Continuous-Flow Processes: Enhance yield and reduce byproducts via controlled reactant mixing .
Industrial and Laboratory Applications
Solvent Use
-
Paints and Coatings: Preferred for its low toxicity and high solvency for resins .
-
Pharmaceuticals: Serves as a reaction medium in Grignard reactions and esterifications .
Fuel Additive
As an oxygenate, it improves combustion efficiency in gasoline, reducing CO emissions by up to 15% .
Chemical Intermediate
-
Isobutylene Production: Thermal decomposition yields isobutylene, a precursor for synthetic rubber .
-
Methacrylic Acid Synthesis: Oxidative pathways convert the ether to methacrylic acid monomers .
| Hazard Category | GHS Code | Description |
|---|---|---|
| Flammability | H226 | Flammable liquid and vapor |
| Skin Irritation | H315 | Causes skin irritation |
| Eye Damage | H319 | Causes serious eye irritation |
Exposure Mitigation
-
Ventilation: Use in fume hoods to limit inhalation (TLV = 50 ppm) .
-
Personal Protective Equipment (PPE): Nitrile gloves and safety goggles are mandatory .
Comparative Analysis with Structural Analogs
1-Methoxy-2-methylpropane vs. tert-Butyl Methyl Ether (TBME)
| Property | 1-Methoxy-2-methylpropane | TBME |
|---|---|---|
| Boiling Point | 56.5°C | 55.2°C |
| Density | 0.748 g/cm³ | 0.740 g/cm³ |
| Oxygen Content | 18.2% | 18.2% |
| Application Prevalence | Solvent, fuel additive | Fuel additive |
TBME’s lower boiling point makes it marginally more volatile, but both share similar oxygen content for fuel oxygenation .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume